An In--Depth Technical Guide to 22-Tricosenoic Acid: Structure, Properties, and Applications
An In--Depth Technical Guide to 22-Tricosenoic Acid: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
22-Tricosenoic acid is a monounsaturated, odd-numbered very-long-chain fatty acid (VLCFA) that has garnered interest across multiple scientific disciplines. As a member of the VLCFA class, defined by hydrocarbon chains of 22 or more carbons, it plays a role in the structural integrity of biological membranes and serves as a precursor for various lipid molecules[1][2]. Its unique terminal double bond imparts distinct chemical properties that are being explored for applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive technical overview of 22-Tricosenoic acid, synthesizing current knowledge on its chemical structure, physicochemical properties, reactivity, biological significance, and potential applications to support advanced research and development.
Part 1: Molecular Structure and Identification
The defining characteristic of 22-Tricosenoic acid is its 23-carbon backbone, which includes a carboxylic acid functional group at one end (C1) and a single cis double bond at the opposite terminus, between carbons 22 and 23[1][3]. This terminal unsaturation is a key feature influencing its reactivity and molecular geometry. In lipid nomenclature, it is often denoted as C23:1n-1, indicating a 23-carbon chain with one double bond located one carbon away from the methyl (omega) end[1][4].
The presence of this long aliphatic chain renders the molecule highly nonpolar, while the carboxylic acid group provides a polar head, making it an amphipathic molecule. Due to the significant length and flexibility of its hydrocarbon tail, detailed 3D conformational studies are challenging[1][4].
Key Identifiers:
Part 2: Physicochemical Properties
The physical and chemical properties of 22-Tricosenoic acid are dictated by its molecular structure. The long hydrocarbon chain is the primary determinant of its solubility and lipophilicity, while the terminal double bond and carboxylic acid group are its main reactive sites.
Data Summary
| Property | Value / Description | Rationale & Significance | Source |
| Molecular Formula | C₂₃H₄₄O₂ | Defines the elemental composition and molar mass. | [1][3] |
| Molecular Weight | 352.6 g/mol | Essential for stoichiometric calculations in synthesis and analysis. | [1][3] |
| Physical State | Solid at standard conditions. | The long, saturated portion of the chain allows for efficient packing, leading to a solid state. | N/A |
| Solubility | Practically insoluble in water; Soluble in organic solvents. | The dominant hydrophobic character of the C23 chain minimizes interaction with polar water molecules. | [3] |
| LogP (calculated) | 10.36 | This high value indicates extreme lipophilicity, predicting its partitioning into non-aqueous environments like cell membranes. | [3] |
Part 3: Chemical Synthesis and Reactivity
While 22-Tricosenoic acid can be isolated from natural sources like the leaves of Cecropia adenopus, chemical and biotechnological routes offer greater control and yield[3]. The reactivity of the molecule is centered on its two functional groups: the carboxylic acid and the terminal alkene.
Synthesis Approaches
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Natural Extraction: Isolation from plant oils and animal fats provides a direct source, though often in complex mixtures requiring extensive purification[3].
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Biotechnological Production: Genetically modified microorganisms can be engineered for fatty acid synthesis, offering a sustainable method for producing specific VLCFAs[3].
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Chemical Synthesis: Multi-step organic synthesis can build the molecule from smaller precursors, providing high purity and the ability to introduce isotopic labels.
Key Chemical Reactions
The terminal double bond and carboxylic acid group allow for a range of chemical transformations. These reactions are fundamental for creating derivatives for industrial or pharmaceutical use.
Experimental Protocol: Reduction to 22-Tricos-1-ol
This protocol describes a generalized procedure for the reduction of the carboxylic acid to a primary alcohol, a common step in producing derivatives like esters or ethers.
Objective: To convert 22-Tricosenoic acid to 22-Tricos-1-ol.
Principle: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to reduce the carboxylic acid functional group to a primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
Methodology:
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Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).
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Addition of Substrate: Dissolve 22-Tricosenoic acid in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts. Safety Note: This step is highly exothermic and produces hydrogen gas.
-
Extraction & Purification: Filter the mixture to remove the inorganic salts. Extract the filtrate with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting crude alcohol can be purified by column chromatography.
Part 4: Biological Significance and Metabolic Context
22-Tricosenoic acid is part of the broader class of VLCFAs, which are essential for numerous biological functions in eukaryotes[7]. Their roles are not typically as free fatty acids but as components of more complex lipids.
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Biosynthesis: VLCFAs are synthesized in the endoplasmic reticulum from C16 or C18 fatty acid precursors. This process involves a four-step elongation cycle catalyzed by a complex of enzymes, with the fatty acid elongases (ELOVLs) being the rate-limiting enzymes that determine chain length specificity[1][8].
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Metabolism: Unlike shorter fatty acids, the catabolism of VLCFAs occurs primarily through β-oxidation within peroxisomes, as their length prevents efficient processing by mitochondria[1].
-
Structural Roles: VLCFAs are critical components of sphingolipids (like ceramides and sphingomyelin) and some glycerophospholipids[9][10]. The incorporation of these long acyl chains significantly impacts the biophysical properties of cell membranes, influencing fluidity, thickness, and the formation of lipid rafts involved in cell signaling[1][3].
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Physiological Functions: As integral parts of complex lipids, VLCFAs are vital for skin barrier function, proper myelin sheath formation in the nervous system, retinal function, and spermatogenesis[2][8][10].
Part 5: Applications and Research Frontiers
The distinct properties of 22-Tricosenoic acid make it a valuable molecule for both industrial and biomedical research.
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Material Science and Tribology: It can form stable Langmuir-Blodgett films. These organized monolayers exhibit excellent wear resistance, particularly when polymerized, making them candidates for developing advanced lubricants and surface coatings[1].
-
Industrial Chemistry: It serves as a precursor for synthesizing surfactants and lubricants[1]. Its ester derivatives are also being investigated for use in biodiesel formulations[3].
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Biomedical and Pharmaceutical Research:
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Anti-inflammatory Potential: Preliminary research suggests that 22-Tricosenoic acid may possess anti-inflammatory properties by modulating lipid metabolic pathways[1].
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Drug Delivery: Its lipophilic nature makes it a candidate for inclusion in lipid-based drug delivery systems.
-
Cosmetics: It is used in skincare formulations for its emollient properties[3].
-
-
Analytical Standard: Due to its unique structure, it is used as an internal standard or reference material in lipidomics and chromatographic analyses[1].
Part 6: Safety and Handling
As with any laboratory chemical, proper handling of 22-Tricosenoic acid is essential.
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Hazard Identification: According to the Globally Harmonized System (GHS), 22-Tricosenoic acid is classified as causing skin irritation (H315) and serious eye irritation (H319)[4].
-
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Store in a cool, dry place in a tightly sealed container.
-
References
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22-Tricosenoic Acid | C23H44O2 | CID 543855 - PubChem, NIH. [Link]
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22-tricosenoic acid (C23H44O2) - PubChemLite. [Link]
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22-tricosenoic acid (CHEBI:73736) - EMBL-EBI. [Link]
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Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed Central, NIH. [Link]
-
Role of very-long-chain fatty acids in plant development, when chain length does matter. (2025-08-07). [Link]
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Very long-chain fatty acids: elongation, physiology and related disorders - Oxford Academic. (2012-09-14). [Link]
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Very long-chain fatty acids: elongation, physiology and related disorders - PubMed, NIH. (2012-09-14). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Buy 22-Tricosenoic acid | 65119-95-1 [smolecule.com]
- 4. 22-Tricosenoic Acid | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22-TRICOSENOIC ACID | 65119-95-1 [chemicalbook.com]
- 6. PubChemLite - 22-tricosenoic acid (C23H44O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
